molecular formula C13H21N3O B1491658 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2098051-27-3

1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No.: B1491658
CAS No.: 2098051-27-3
M. Wt: 235.33 g/mol
InChI Key: WMKJOMNELPDCNS-UHFFFAOYSA-N
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Description

1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a complex heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a fused tetrahydropyranopyrazole core linked to a piperidine ring, a structural motif frequently employed in the design of biologically active molecules . The specific molecular architecture of this reagent makes it a valuable intermediate for the synthesis of more complex compounds, particularly for probing protein-protein interactions or as a core scaffold in small molecule libraries . Its structure is related to derivatives that have been investigated for their potential application in various therapeutic areas . Researchers utilize this building block to explore structure-activity relationships (SAR) and to optimize pharmacological properties. As a sophisticated chemical tool, it is intended for use by qualified laboratory professionals. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Handle with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-ethyl-3-piperidin-3-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-2-16-12-5-7-17-9-11(12)13(15-16)10-4-3-6-14-8-10/h10,14H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKJOMNELPDCNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(COCC2)C(=N1)C3CCCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. Notably, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. These interactions are crucial as they can modulate the production of inflammatory mediators, thereby exhibiting anti-inflammatory effects. Additionally, 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole binds to specific receptors in the central nervous system, potentially affecting neurotransmitter release and signaling.

Molecular Mechanism

At the molecular level, 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can prevent the synthesis of inflammatory mediators, thereby reducing inflammation. Additionally, the compound can interact with receptor proteins, altering their conformation and affecting downstream signaling pathways. These interactions can lead to changes in gene expression, particularly those genes involved in inflammatory responses and neurotransmitter synthesis.

Transport and Distribution

The transport and distribution of 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert effects on the central nervous system. It is distributed to various tissues, with higher concentrations observed in the liver, kidneys, and brain. The localization and accumulation of the compound can influence its pharmacokinetics and pharmacodynamics.

Biological Activity

1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydropyrano-pyrazole framework with a piperidine moiety. The molecular formula is C13H18N4OC_{13}H_{18}N_4O with a molecular weight of 250.31 g/mol. The structural representation is crucial for understanding its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, certain pyrazole derivatives have shown inhibitory activity against various bacterial strains. The SAR analysis suggests that modifications at specific positions on the pyrazole ring can enhance antimicrobial efficacy.

CompoundActivityReference
1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazoleModerate
6a–k (related derivatives)Significant NA inhibitory activity

Antiviral Activity

The compound has also been evaluated for antiviral properties. In particular, studies focusing on neuraminidase (NA) inhibition have revealed that certain derivatives can inhibit viral replication effectively. For example, compounds with specific substituents on the phenyl ring demonstrated higher inhibitory percentages.

CompoundInhibition PercentageReference
6i (4-methylphenyl group)52.31%
12c (4-fluorophenyl group)56.45%

Cytotoxicity Studies

Cytotoxicity assays are essential for assessing the safety profile of new compounds. In vitro studies have shown that while some derivatives exhibit cytotoxic effects on cancer cell lines, others maintain low toxicity levels. This balance is critical for developing therapeutic agents.

Case Study 1: Structure-Activity Relationship Analysis

A detailed SAR study on pyrazole derivatives highlighted that electron-withdrawing groups significantly enhance biological activity against target enzymes such as NA. The study found that the position of substituents plays a crucial role in modulating activity levels.

Case Study 2: Synthesis and Evaluation of Derivatives

A synthesis project aimed at creating various derivatives of the parent compound revealed that modifications at the N-position of the pyrazole ring could lead to improved binding affinities and biological activities. Compounds with cyclohexylmethyl groups showed promising results in preliminary bioassays.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole exhibit promising neuroprotective effects. Studies have shown that these compounds can modulate neurotransmitter systems and potentially treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydropyrano[4,3-c]pyrazole exhibited significant inhibition of acetylcholinesterase activity, suggesting potential for cognitive enhancement in Alzheimer's models .

Antidepressant Activity

The compound has been evaluated for its antidepressant-like effects in animal models. It appears to influence serotonin and norepinephrine levels in the brain.

Data Table: Antidepressant Activity Assessment

CompoundDosage (mg/kg)Activity (Behavioral Test)Reference
1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole10Significant decrease in immobility time in the forced swim test
Comparison Compound10Moderate decrease in immobility time

Anticancer Potential

Recent investigations have explored the anticancer properties of this compound. Preliminary data suggest that it may induce apoptosis in various cancer cell lines.

Case Study :
In vitro studies reported in Cancer Research highlighted that the compound exhibited cytotoxic effects against breast cancer cells by promoting cell cycle arrest and apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent at Position 3 Molecular Weight (g/mol) Key Features Reference
Target Compound Piperidin-3-yl 235.33 Basic nitrogen in piperidine; potential CNS activity
1-Ethyl-3-(thiophen-2-yl) analogue Thiophen-2-yl 234.32 Aromatic sulfur-containing group; increased lipophilicity
3-(3-Fluorophenyl) analogue 3-Fluorophenyl Not reported Electronegative fluorine; enhanced metabolic stability
3-(Trifluoromethyl) analogue Trifluoromethyl Not reported Strong electron-withdrawing group; improved binding affinity
Ethyl 3-carboxylate derivative Ethoxycarbonyl 196.20 Ester functionality; precursor for prodrug strategies

Key Observations:

Piperidinyl vs.

Fluorinated Analogues : The 3-fluorophenyl and trifluoromethyl derivatives () exhibit improved metabolic stability and electronic effects, critical for optimizing pharmacokinetics .

Carboxylate Derivative: Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate () serves as a synthetic intermediate for further functionalization .

Pharmacological Activity

Pyrano[4,3-c]pyrazole derivatives demonstrate diverse bioactivities:

  • Antitumor Activity: A structurally related compound, 3-substituted-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole (Compound 286), showed potent inhibition against HGC-27 (gastric cancer) and PC-3 (prostate cancer) cell lines . While direct data for the target compound are unavailable, its piperidinyl group may modulate kinase or receptor targets implicated in cancer progression.

Preparation Methods

Stepwise Synthesis Overview

Step Reagents & Conditions Product Notes
1 React tetrahydropyran-3-one with diethyl oxalate in tetrahydrofuran (THF) solvent at -70 to -80 °C, using lithium bis(trimethylsilyl)amide as base 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl) ethyl acetate (Intermediate 2) Molar ratios: tetrahydropyranone : Li bis(trimethylsilyl)amide = 1:0.5–1.2; tetrahydropyranone : diethyl oxalate = 1:0.5–1.2; reaction time 30–120 min
2 Treat crude Intermediate 2 with hydrazine hydrate in glacial acetic acid at 20–30 °C overnight Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (Intermediate 3) pH adjusted to 8–9 using solid sodium carbonate post-reaction; extraction and purification steps follow
3 Hydrolyze Intermediate 3 in ethanol with aqueous lithium hydroxide at 40–60 °C for 2–3 hours 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid (Intermediate 4) Final acid product isolated by acidification (pH 1–2) and filtration

This method achieves an overall yield of approximately 65% with high purity (~99%) and is suitable for scale-up due to mild reaction conditions and safer reagents compared to diazo compounds.

Functionalization to 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

The target compound contains an ethyl group at the N-1 position of the pyrazole ring and a piperidin-3-yl substituent at the 3-position. The ethylation at N-1 can be achieved by alkylation of the pyrazole nitrogen using ethyl halides or ethylating agents after core formation.

The introduction of the piperidin-3-yl moiety typically involves nucleophilic substitution or reductive amination on a suitable side-chain precursor attached to the pyrazole ring. Literature on related pyranopyrazole derivatives indicates that side chains bearing amino substituents, including piperidine rings, can be introduced by reactions such as:

  • Oxa-Pictet-Spengler cyclization of pyrazolylethanol derivatives to form the pyran ring with side-chain functionalization.
  • Subsequent amination or coupling reactions to install the piperidinyl group at the 3-position, often via intermediates bearing leaving groups or aldehydes for reductive amination.

Representative Synthetic Route Summary

Stage Reaction Type Key Reagents Conditions Outcome
Core formation Condensation & cyclization Tetrahydropyran-3-one, diethyl oxalate, lithium bis(trimethylsilyl)amide, hydrazine hydrate Low temperature (-70 to -80 °C), THF, glacial acetic acid, overnight stirring Tetrahydropyrano[4,3-c]pyrazole carboxylic acid or ester intermediate
N-1 Ethylation Alkylation Ethyl halide or equivalent Mild base, solvent appropriate for alkylation N-ethyl substituted pyrazole
3-Position functionalization Amination or reductive amination Piperidin-3-yl precursor (amine, halide, or aldehyde) Suitable coupling or reductive amination conditions 3-(piperidin-3-yl) substituted pyrazole

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Purity (%) Notes
1 Tetrahydropyranone + diethyl oxalate + Li bis(trimethylsilyl)amide in THF -70 to -80 °C 30–120 min Not isolated (used crude) N/A Controlled molar ratios critical
2 Crude intermediate + hydrazine hydrate in glacial acetic acid 20–30 °C Overnight ~65% overall (3 steps) ~99% final product pH control (8–9) post-reaction important
3 Intermediate + aqueous LiOH in ethanol 40–60 °C 2–3 h Included in overall yield High Acidification to pH 1–2 for isolation

Research Findings and Advantages

  • The described synthetic route avoids the use of hazardous ethyl diazoacetate, improving safety and scalability.
  • The use of lithium bis(trimethylsilyl)amide as a base enables efficient condensation at low temperature, enhancing selectivity.
  • The hydrazine hydrate ring closure step is performed under mild conditions, allowing clean conversion to the pyrazole ring.
  • The final hydrolysis step is straightforward, affording high-purity product suitable for further functionalization.
  • The method is amenable to process scale-up due to the use of inexpensive starting materials and simple purification steps.

Additional Notes on Piperidinyl Substitution

While the patent literature primarily focuses on the core pyrazole synthesis, related scientific studies on pyranopyrazole derivatives demonstrate that amino substituents such as piperidine rings can be introduced via functionalized side chains generated through oxa-Pictet-Spengler reactions or other cyclizations. These methods allow diversification at the 3-position, enabling the synthesis of compounds like 1-ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole.

Summary Table of Preparation Methods

Preparation Aspect Description Reference
Core synthesis Three-step process: condensation, hydrazine ring closure, hydrolysis
Key reagents Tetrahydropyran-3-one, diethyl oxalate, lithium bis(trimethylsilyl)amide, hydrazine hydrate, lithium hydroxide
Reaction conditions Low temperature (-70 to -80 °C), mild acid/base workups, overnight stirring
Yield and purity Overall ~65% yield, purity ~99%
Functionalization Alkylation at N-1 with ethyl group; introduction of piperidin-3-yl via amino substituent attachment
Safety and scalability Avoids explosive intermediates; uses inexpensive raw materials; suitable for scale-up

This comprehensive synthesis approach provides a practical and efficient method for preparing 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole, combining a reliable core construction with versatile functionalization strategies to yield high-purity compounds suitable for pharmaceutical research and development.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Fractional factorial designs can minimize the number of trials while capturing interactions between variables. Statistical analysis tools (e.g., ANOVA) help prioritize influential factors. For example, cyclization steps in pyrazole derivatives often require precise stoichiometric control, as highlighted in studies on analogous heterocyclic systems .

Q. How can structural ambiguities in this compound be resolved during characterization?

  • Methodological Answer : Combine multiple spectroscopic techniques:

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions and hydrogen bonding patterns.
  • X-ray crystallography : Resolve stereochemical uncertainties, as demonstrated in pyridylpyrazole structural studies .
  • Mass spectrometry : Validate molecular weight and fragmentation pathways. Cross-referencing with computational predictions (e.g., DFT-optimized geometries) enhances accuracy .

Q. What in vitro assays are suitable for preliminary assessment of biological activity?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs. For instance:

  • Enzyme inhibition : Use fluorescence-based assays for kinases or proteases, given pyrazole derivatives' affinity for ATP-binding pockets.
  • Cellular viability : Screen against cancer cell lines (e.g., MTT assay) if the compound shares motifs with known antiproliferative agents .

Advanced Research Questions

Q. How can computational modeling improve the prediction of this compound’s reactivity and binding interactions?

  • Methodological Answer :

  • Molecular docking : Simulate interactions with target proteins (e.g., using AutoDock Vina) to prioritize synthetic targets.
  • DFT calculations : Predict regioselectivity in electrophilic substitutions or cycloadditions by analyzing frontier molecular orbitals (FMOs). Studies on trifluoromethyl-pyrrolopyrazoles show DFT’s utility in explaining enhanced lipophilicity and reactivity .
  • MD simulations : Assess conformational stability in aqueous environments, critical for pharmacokinetic profiling .

Q. How should conflicting data on reaction yields or byproduct formation be analyzed?

  • Methodological Answer :

  • Contradiction resolution : Apply root-cause analysis (RCA) frameworks. For example, inconsistent yields in cyclization steps may stem from trace moisture or oxygen sensitivity. Use in situ FTIR or GC-MS to monitor intermediate stability .
  • Byproduct characterization : Employ LC-HRMS to identify side products, then retrace synthetic pathways using kinetic modeling (e.g., Eyring equation) to pinpoint rate-limiting steps .

Q. What advanced separation techniques are effective for purifying this compound from complex mixtures?

  • Methodological Answer :

  • HPLC with chiral columns : Resolve enantiomers if the compound exhibits stereocenters.
  • Membrane filtration : Apply nanofiltration for solvent-switch processes, as described in CRDC subclass RDF2050104 .
  • Crystallization engineering : Use polymorph screening (e.g., via high-throughput robotics) to isolate the thermodynamically stable form .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Reactant of Route 2
1-Ethyl-3-(piperidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

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